An In-depth Technical Guide to 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine: Properties, Synthesis, and Characterization
This guide provides a comprehensive technical overview of the chemical and physical properties, a proposed synthetic route, and detailed characterization protocols for the novel compound 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule in public-domain literature, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive and methodological framework.
Introduction: The Significance of Fluorinated Heterocycles in Medicinal Chemistry
The introduction of fluorine-containing functional groups into heterocyclic scaffolds is a well-established strategy in modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the physicochemical and pharmacological properties of a molecule. The difluoromethoxy group (-OCHF₂) is of particular interest as it can act as a bioisostere for a hydroxyl or methoxy group, while offering improved metabolic stability and altered lipophilicity.
The isoxazole core is a versatile five-membered heterocycle present in numerous biologically active compounds. The 4-amino-5-methylisoxazole moiety, in particular, serves as a valuable pharmacophore. This guide focuses on the novel combination of these two key structural motifs in 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine .
Predicted Physicochemical Properties
Due to the absence of experimental data, the following properties are predicted based on the analysis of structurally similar compounds.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₅H₆F₂N₂O₂ | Calculated from the chemical structure. |
| Molecular Weight | 176.12 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Based on similar small molecule aminoxazoles. |
| Melting Point | 150-180 °C | Estimated based on related amino-isoxazole structures. Actual value will depend on crystalline form and purity. |
| Boiling Point | > 300 °C (with decomposition) | High boiling point is expected due to hydrogen bonding and polarity. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)[1] | The amino and oxazole groups suggest some water solubility, while the overall structure suggests better solubility in organic solvents. |
| pKa (of the amine) | 3-5 | The electron-withdrawing nature of the isoxazole ring and the difluoromethoxy group is expected to lower the basicity of the 4-amino group compared to a simple aniline. |
Proposed Synthesis Pathway
The synthesis of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine can be approached through a multi-step pathway, leveraging established isoxazole synthesis methodologies. A plausible retro-synthetic analysis suggests a route starting from a difluoromethylated precursor.
Caption: Proposed synthetic pathway for 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.
Step-by-Step Synthetic Protocol:
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Synthesis of Ethyl 3-(difluoromethoxy)isoxazole-4-carboxylate:
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React ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable difluoromethoxylating agent, such as sodium chlorodifluoroacetate, in a polar aprotic solvent like DMF.
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The resulting intermediate can then be cyclized with an appropriate C2 synthon to form the isoxazole ring.
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Formation of 3-(Difluoromethoxy)-5-methylisoxazole-4-carboxamide:
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The ester from the previous step is saponified using a base like sodium hydroxide to yield the corresponding carboxylic acid.
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The carboxylic acid is then converted to the primary amide via activation with a coupling agent (e.g., SOCl₂ or a carbodiimide) followed by reaction with ammonia.
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Hofmann Rearrangement to Yield the Final Product:
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The primary amide is subjected to a Hofmann rearrangement using a reagent such as bromine in the presence of sodium hydroxide. This reaction will convert the amide to the corresponding primary amine with one less carbon, yielding 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.
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Comprehensive Characterization Workflow
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following experimental protocols are recommended.
Caption: A comprehensive workflow for the characterization of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a singlet for the methyl group, a broad singlet for the amine protons, and a characteristic triplet for the CHF₂ proton.
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¹³C NMR: Resonances for the methyl carbon, the aromatic carbons of the isoxazole ring, and a triplet for the carbon of the difluoromethoxy group are anticipated.
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¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 177.0470.
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands are expected for the N-H stretching of the amine (around 3300-3500 cm⁻¹), C-H stretching, C=N and C=C stretching of the isoxazole ring (around 1500-1650 cm⁻¹), and C-F stretching (around 1000-1200 cm⁻¹).
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Purity and Physicochemical Characterization
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High-Performance Liquid Chromatography (HPLC):
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A reverse-phase HPLC method should be developed to assess the purity of the final compound. A C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid is a good starting point.
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Elemental Analysis:
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Combustion analysis should be performed to determine the percentage of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₅H₆F₂N₂O₂.
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Melting Point Determination:
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The melting point should be measured using a calibrated apparatus to provide an indication of purity.
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Solubility Studies:
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The solubility in various solvents (e.g., water, PBS, ethanol, DMSO) should be determined quantitatively.
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Potential Applications and Future Directions
While the biological activity of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine has not yet been reported, its structural features suggest several potential applications in drug discovery. The 4-amino-isoxazole scaffold is a known pharmacophore in various therapeutic areas. The introduction of the difluoromethoxy group could enhance its drug-like properties. Potential areas of investigation include its activity as an inhibitor of kinases, proteases, or other enzymes, as well as its potential as an antibacterial or antifungal agent.
Conclusion
This technical guide provides a comprehensive prospective analysis of 3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine. While direct experimental data is currently lacking, the information presented herein, based on sound chemical principles and data from analogous structures, offers a valuable resource for researchers interested in the synthesis and characterization of this novel compound. The proposed synthetic and analytical methodologies provide a clear path forward for its preparation and evaluation, paving the way for the exploration of its potential therapeutic applications.
References
- Rageot, D., Bohnacker, T., Melone, A., et al. Discovery and preclinical characterization of 5-[4,6-bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a highly potent and selective mTORC1/2 inhibitor for cancer and neurological disorders. J. Med. Chem. 61(22), 10084-10105 (2018).
- Serebryannikova, A. V., et al. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14882-14897 (2019).
- Mishra A, Jain S. K, Asthana J. G. Synthesis of Some Isoxazole Derivatives for Their Analgesic and Anti-Inflammatory Activities. Orient J Chem 1998;14(1).
- Kumar, K. A., & Rao, K. S. Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094 (2024).
- Sangale, S. S., et al. Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences, 5(1), 18-27 (2023).
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PubChem. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. Available at: [Link].
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PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Available at: [Link].
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Pharmaffiliates. 3-(((5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)-5-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methyl)-5-methyl-4,5-dihydroisoxazole. Available at: [Link].
